3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
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Overview
Description
3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of benzenesulfonyl and methoxy groups, along with a substituted amine, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The benzenesulfonyl group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzenesulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline compounds, and various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Medicine: Explored for its anticancer and antimicrobial properties, particularly in targeting specific enzymes and pathways in cancer cells and bacteria.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This can lead to the inhibition of key pathways in cancer cells, resulting in reduced cell proliferation and induction of apoptosis. The compound’s structure allows it to interact with various molecular targets, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and have been studied for their enzyme inhibitory properties.
Quinoline derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their antimalarial activity.
Methoxy-substituted compounds: Compounds with methoxy groups, like methoxyflavones, are known for their antioxidant and anti-inflammatory properties.
Uniqueness
3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-8-10-18(11-9-17)15-26-24-21-14-19(29-2)12-13-22(21)25-16-23(24)30(27,28)20-6-4-3-5-7-20/h3-14,16H,15H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGMYSWSSKXSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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